Cyclobuta[a]naphthalene

Lipophilicity Partition Coefficient PAH

Cyclobuta[a]naphthalene is a polycyclic aromatic hydrocarbon (PAH) featuring a strained four-membered cyclobutane ring fused to a naphthalene core, with the molecular formula C12H8 and a calculated exact mass of 152.06264. This fusion imparts distinct electronic and steric properties relative to linear PAHs.

Molecular Formula C12H8
Molecular Weight 152.19 g/mol
CAS No. 249-99-0
Cat. No. B15496931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobuta[a]naphthalene
CAS249-99-0
Molecular FormulaC12H8
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C3
InChIInChI=1S/C12H8/c1-2-4-11-9(3-1)5-6-10-7-8-12(10)11/h1-8H
InChIKeyOORCVVOPPXUJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobuta[a]naphthalene (CAS 249-99-0): Procurement-Relevant Physicochemical and Structural Profile


Cyclobuta[a]naphthalene is a polycyclic aromatic hydrocarbon (PAH) featuring a strained four-membered cyclobutane ring fused to a naphthalene core, with the molecular formula C12H8 and a calculated exact mass of 152.06264 . This fusion imparts distinct electronic and steric properties relative to linear PAHs. Computed physicochemical properties include a predicted density of 1.16±0.1 g/cm³, a predicted boiling point of 368.4±9.0 °C, and a calculated XLogP3 of 2.8 [1]. These baseline parameters establish a foundation for comparing this compound against structurally related alternatives in synthetic and materials applications.

Why Cyclobuta[a]naphthalene Cannot Be Simply Replaced by Naphthalene or Anthracene


Simple substitution with naphthalene or anthracene fails because cyclobuta[a]naphthalene's fused four-membered ring introduces significant ring strain that fundamentally alters its electronic structure and reactivity profile [1]. This strain enhances its susceptibility to ring-opening and cycloaddition reactions, enabling synthetic transformations that are unattainable with unstrained PAHs. Additionally, the regiochemistry of the [a]-fusion dictates a specific π-electron topology distinct from the [b]-fused isomer (cyclobuta[b]naphthalene), resulting in divergent optoelectronic properties and intermolecular packing motifs [2]. Therefore, procurement decisions must be driven by specific application requirements that leverage these non-interchangeable structural features.

Quantitative Differentiation of Cyclobuta[a]naphthalene Against Closest Analogs


Lower Lipophilicity (XLogP3 2.8) Enables Superior Aqueous Compatibility vs. Naphthalene and Anthracene

Cyclobuta[a]naphthalene exhibits a calculated octanol-water partition coefficient (XLogP3) of 2.8, which is significantly lower than that of its unstrained analog naphthalene (logP = 3.3) and the larger linear PAH anthracene (logP = 4.45) [1][2][3]. This 0.5–1.65 log unit reduction in lipophilicity indicates a markedly lower tendency to partition into nonpolar phases, which is advantageous for applications requiring aqueous compatibility or specific pharmacokinetic profiles.

Lipophilicity Partition Coefficient PAH

Lower Ionization Energy (7.84 eV) Indicates Enhanced Electron-Donating Character Relative to Naphthalene

The vertical ionization energy (IE) of 1,2-dihydrocyclobuta[a]naphthalene, a key derivative closely related to the target compound, is 7.84 ± 0.03 eV as determined by photoelectron spectroscopy [1]. This is significantly lower than the ionization energy of naphthalene, which is 8.14 eV [2]. The 0.30 eV reduction in IE indicates a higher-energy HOMO and enhanced electron-donating capability, directly attributable to the strained cyclobutane moiety.

Ionization Energy Photoelectron Spectroscopy Electron Transfer

Strained Cyclobutane Moiety Enables Stereospecific Cycloreversion Not Accessible with Naphthalene

1,2,2a,8b-Tetrahydrocyclobuta[a]naphthalenes undergo photochemical cycloreversion in the excited singlet state with complete stereospecificity, a reaction pathway that is entirely absent in naphthalene [1]. While thermal decomposition yields a mixture of cis- and trans-olefins, the photochemical process is strictly concerted and stereospecific, demonstrating a unique reactive handle conferred by the cyclobutane ring.

Photochemistry Cycloreversion Stereospecificity

High Synthetic Yields (Up to 90–95%) for Cyclobuta[a]naphthalene Derivatives Offer Process Advantages Over Anthracene Analogs

Synthetic routes to cyclobuta[a]naphthalene derivatives can proceed in high yields. For instance, photoaddition of 1-alkoxynaphthalenes with diphenylacetylene yields 2a,8b-dihydrocyclobuta[a]naphthalenes in 90–95% yield [1]. In contrast, the analogous anthracene derivative (2d) is prepared via a double annulation procedure but isolated yields are not reported as being similarly high, suggesting the naphthalene scaffold offers a more efficient synthetic entry to the cyclobutarene framework [2].

Synthetic Yield Cycloaddition Process Chemistry

Regioisomeric [a]-Fusion Dictates Distinct Optoelectronic Properties Compared to [b]-Fused Analog

The [a]-fusion pattern in cyclobuta[a]naphthalene results in a different π-electron topology compared to the [b]-fused isomer (cyclobuta[b]naphthalene). Studies on related [N]naphthylene regioisomers demonstrate that the edge-bent vs. center-bent fusion geometry directly impacts optoelectronic properties, local paratropicity, and crystal packing [1]. Specifically, 1,2-dihydrocyclobuta[b]anthracenes exhibit bright blue emission in solution and strong yellow emission in the solid state, while the [a]-fused analogs are expected to show distinct optical signatures due to altered conjugation pathways [2].

Optoelectronics Regioisomerism π-Conjugation

Evidence-Based Application Scenarios for Cyclobuta[a]naphthalene (CAS 249-99-0) Procurement


Aqueous-Compatible PAH Probes for Biological and Environmental Research

The significantly lower lipophilicity of cyclobuta[a]naphthalene (XLogP3 = 2.8) compared to naphthalene (logP = 3.3) and anthracene (logP = 4.45) makes it the preferred choice for designing fluorescent probes or tracers intended for aqueous biological or environmental systems [1]. Its reduced tendency to partition into nonpolar compartments minimizes non-specific binding and improves signal-to-noise ratios in cellular imaging or water-based assays, directly addressing a common limitation of traditional PAH probes.

Electron-Donating Building Block for Organic Electronics and Charge-Transfer Complexes

With an ionization energy of 7.84 eV (for its dihydro derivative), cyclobuta[a]naphthalene exhibits a 0.30 eV lower IE than naphthalene (8.14 eV), indicative of a stronger electron-donating character [2]. This property makes it a superior candidate for the synthesis of donor-acceptor dyads, organic field-effect transistors (OFETs), or photoredox catalysts where efficient electron transfer is paramount. Procurement of this specific strained PAH ensures access to a HOMO energy level that is not achievable with unstrained aromatic hydrocarbons.

Stereospecific Photoactive Intermediate for Asymmetric Synthesis

The ability of 1,2,2a,8b-tetrahydrocyclobuta[a]naphthalenes to undergo completely stereospecific photochemical cycloreversion provides a unique reactive handle for constructing stereodefined molecular frameworks [3]. This behavior is absent in naphthalene. Researchers developing light-driven asymmetric syntheses or photo-patternable materials should prioritize this compound as a key intermediate to achieve high stereocontrol, which cannot be replicated with simpler PAH alternatives.

Cost-Effective Scaffold for Cyclobutarene Libraries in Medicinal Chemistry

High-yielding synthetic routes to cyclobuta[a]naphthalene derivatives (up to 90–95% yield for key intermediates) offer a significant process chemistry advantage over higher PAH analogs like anthracene [4]. For medicinal chemistry campaigns requiring diverse cyclobutarene-containing libraries, the naphthalene-based core provides a more economical and scalable entry point, reducing the cost-per-compound and accelerating lead optimization cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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